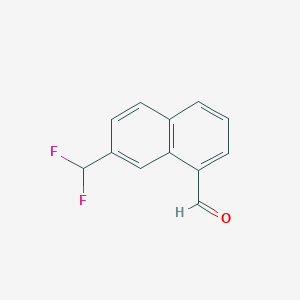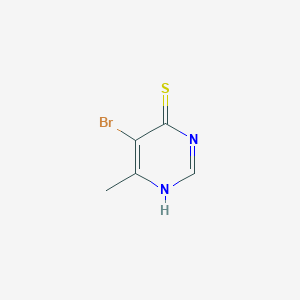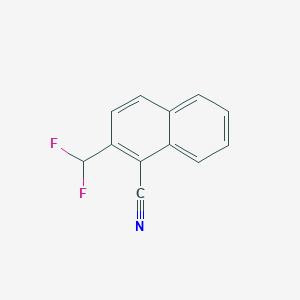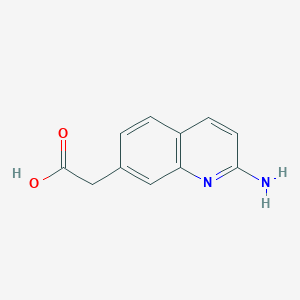
1-(6-Ethoxyindolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Ethoxyindolin-1-yl)ethanone is an organic compound with the molecular formula C12H15NO2. It belongs to the class of indoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry. This compound is characterized by an indoline core substituted with an ethoxy group at the 6-position and an ethanone group at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Ethoxyindolin-1-yl)ethanone typically involves the reaction of 6-ethoxyindoline with ethanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction. The reaction is usually performed at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. This method involves the use of automated reactors and precise control of temperature, pressure, and reactant flow rates to optimize the synthesis and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Ethoxyindolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Indole derivatives with various functional groups.
Reduction: 1-(6-Ethoxyindolin-1-yl)ethanol.
Substitution: Compounds with different substituents replacing the ethoxy group.
Wissenschaftliche Forschungsanwendungen
1-(6-Ethoxyindolin-1-yl)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(6-Ethoxyindolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-(6-Ethoxyindolin-1-yl)ethanone can be compared with other indoline derivatives such as:
1-(6-Methoxyindolin-1-yl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.
1-(6-Nitroindolin-1-yl)ethanone: Contains a nitro group, which significantly alters its chemical and biological properties.
1-(6-Chloroindolin-1-yl)ethanone: Substituted with a chloro group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
1-(6-ethoxy-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C12H15NO2/c1-3-15-11-5-4-10-6-7-13(9(2)14)12(10)8-11/h4-5,8H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
BOQBUJABLISRMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(CCN2C(=O)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



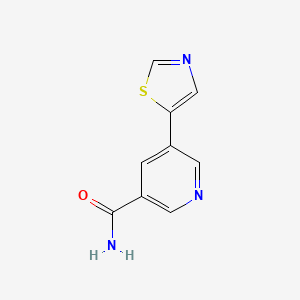
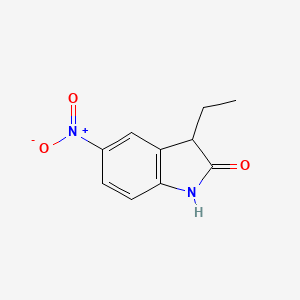
![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
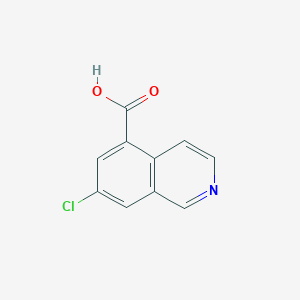
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)

